4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

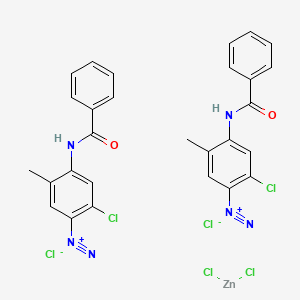

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a complex organic compound with the molecular formula C28H22Cl6N6O2Zn. It is known for its unique structure, which includes a diazonium group, a benzamido group, and a zinc chloride component. This compound is often used in various chemical reactions and has applications in different fields of scientific research .

Vorbereitungsmethoden

The synthesis of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride typically involves the diazotization of 2-chloro-5-methylbenzenamine followed by coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride, which acts as a catalyst and stabilizes the diazonium salt. The reaction conditions usually require low temperatures to prevent decomposition of the diazonium compound .

Analyse Chemischer Reaktionen

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. .

Wissenschaftliche Forschungsanwendungen

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.

Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.

Industry: It is used in the production of pigments, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride involves the formation of a reactive diazonium ion, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. In biological systems, it can interact with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent bonds .

Vergleich Mit ähnlichen Verbindungen

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride can be compared with other diazonium compounds such as:

4-Methoxybenzenediazonium tetrafluoroborate: Similar in structure but with a methoxy group instead of a benzamido group.

2-Chloro-4-nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.

4-Aminobenzenediazonium chloride: Lacks the benzamido and chloro groups, making it less complex. The uniqueness of this compound lies in its combination of functional groups and the presence of zinc chloride, which enhances its stability and reactivity

Biologische Aktivität

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a complex organic compound with significant biological activity. Its unique structure combines a diazonium group, a benzamido group, and zinc chloride, making it a versatile agent in various chemical and biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Structure and Composition

- Molecular Formula : C14H11Cl2N3O · 1/2ZnCl2

- Molecular Weight : 308.2 g/mol

- CAS Number : 102601-62-7

Chemical Structure

The compound features a diazonium ion that is highly reactive, allowing it to participate in various chemical reactions such as substitution and coupling.

| Property | Value |

|---|---|

| IUPAC Name | 4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |

| InChI Key | WTNHNWIPTMEJCE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

The biological activity of this compound primarily arises from the formation of reactive diazonium ions. These ions can interact with nucleophiles such as amino acids and nucleotides, leading to covalent modifications of biomolecules. This reactivity is crucial for its applications in biomolecular labeling and enzyme mechanism studies.

Applications in Research

- Bioconjugation : The compound is utilized in the labeling of proteins and nucleic acids, facilitating the study of biomolecular interactions.

- Enzyme Mechanism Studies : It serves as a tool to investigate enzyme active sites by modifying specific residues.

- Synthesis of Azo Dyes : It acts as an intermediate in the production of azo dyes, which have various applications in textiles and pharmaceuticals.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological systems:

- Study on Protein Labeling : A research team demonstrated that 4-Benzamido-2-chloro-5-methylbenzenediazonium could successfully label specific amino acids in proteins without significantly altering their function.

- Enzyme Inhibition Studies : Another study focused on the compound's ability to inhibit specific enzymes by covalently modifying active site residues, showcasing its potential as a biochemical probe.

Toxicity and Safety

While the compound has useful applications, it also poses certain hazards:

- Toxicity Classification : Acute Toxicity (oral, dermal, inhalation) - Category 4; Carcinogenicity - Category 2.

- Safety Precautions : Use personal protective equipment (PPE) such as gloves and masks when handling.

Comparison with Similar Compounds

The unique properties of 4-Benzamido-2-chloro-5-methylbenzenediazonium can be contrasted with other diazonium compounds:

| Compound Name | Functional Groups | Applications |

|---|---|---|

| 4-Methoxybenzenediazonium tetrafluoroborate | Methoxy group | Synthesis of azo dyes |

| 2-Chloro-4-nitrobenzenediazonium chloride | Nitro group | Reactivity studies |

| 4-Aminobenzenediazonium chloride | Amino group | Less complex reactions |

Eigenschaften

CAS-Nummer |

102601-62-7 |

|---|---|

Molekularformel |

C14H11Cl2N3O |

Molekulargewicht |

308.2 g/mol |

IUPAC-Name |

4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |

InChI |

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H |

InChI-Schlüssel |

WTNHNWIPTMEJCE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Kanonische SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.